Home > Products > Screening Compounds P62006 > 2H-2-Ethyl Candesartan Cilexetil
2H-2-Ethyl Candesartan Cilexetil - 914613-36-8

2H-2-Ethyl Candesartan Cilexetil

Catalog Number: EVT-1477700
CAS Number: 914613-36-8
Molecular Formula: C35H38N6O6
Molecular Weight: 638.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Candesartan Cilexetil is a prodrug of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. [ [] ] As a prodrug, Candesartan Cilexetil itself is inactive but is rapidly hydrolyzed to Candesartan during absorption from the gastrointestinal tract. [ [] ] Candesartan exerts its pharmacological effects by blocking the binding of Angiotensin II to the AT1 receptor, primarily located in vascular smooth muscle and the adrenal gland. [ [] ] This action inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II, leading to a reduction in blood pressure.

Candesartan Cilexetil

  • Compound Description: Candesartan Cilexetil ((±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate; TCV-116) is a potent angiotensin II receptor antagonist used to treat hypertension and heart failure. It acts as a prodrug, converting to its active metabolite, Candesartan, upon oral administration. [, , ]
  • Relevance: Candesartan Cilexetil is the parent compound of 2H-2-Ethyl Candesartan Cilexetil. The difference lies in the ethyl substitution at the 2-position of the benzimidazole ring in 2H-2-Ethyl Candesartan Cilexetil. []

Candesartan

  • Compound Description: Candesartan (2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid) is the active metabolite of Candesartan Cilexetil. It exerts its therapeutic effect by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone secretion. [, , ]
  • Relevance: Candesartan is the active metabolite of both Candesartan Cilexetil and, presumably, 2H-2-Ethyl Candesartan Cilexetil. The structural difference between 2H-2-Ethyl Candesartan Cilexetil and Candesartan lies in the presence of the cyclohexyloxycarbonyloxy)ethyl ester group in the former and the additional ethyl group on the benzimidazole moiety. [, ]

Ethyl Candesartan

  • Compound Description: Ethyl Candesartan is an identified impurity in Candesartan Cilexetil formulations. []
  • Relevance: While the exact structure is not specified in the provided abstracts, the name suggests Ethyl Candesartan is an ester derivative of Candesartan. It likely shares the core structure with 2H-2-Ethyl Candesartan Cilexetil, differing in the esterifying group. []

Desethyl Candesartan Cilexetil

  • Compound Description: Desethyl Candesartan Cilexetil is an impurity detected in Candesartan Cilexetil formulations. []
  • Relevance: As the name suggests, Desethyl Candesartan Cilexetil lacks an ethyl group compared to the parent compound. Although the position of the missing ethyl group is not specified, it likely represents a significant structural similarity to 2H-2-Ethyl Candesartan Cilexetil. []
  • Compound Description: N-Ethyl Candesartan Cilexetil is an impurity found in Candesartan Cilexetil. []
  • Relevance: This compound suggests an additional ethyl group linked to a nitrogen atom compared to Candesartan Cilexetil. The exact position of this ethyl group is not specified. The presence of an N-ethyl group may indicate a potential structural resemblance to the 2-ethyl substituent in 2H-2-Ethyl Candesartan Cilexetil. []

1 N Ethyl Oxo CCX

  • Compound Description: 1 N Ethyl Oxo CCX is an impurity observed in Candesartan Cilexetil. [, ]
  • Relevance: The full structure of this compound is not detailed. The "CCX" likely refers to Candesartan Cilexetil. The presence of "N Ethyl" and "Oxo" suggests modifications to the Candesartan Cilexetil structure, potentially involving an ethyl group on a nitrogen and a carbonyl group. The structural specifics, and therefore its relationship to 2H-2-Ethyl Candesartan Cilexetil, remain unclear without further information. [, ]

2 N Ethyl Oxo CCX

  • Compound Description: 2 N Ethyl Oxo CCX is an impurity observed in Candesartan Cilexetil. [, ]
  • Relevance: Similar to 1 N Ethyl Oxo CCX, the complete structure is not described. "CCX" likely refers to Candesartan Cilexetil. The presence of "N Ethyl" and "Oxo" suggests structural alterations involving an ethyl group on a nitrogen and a carbonyl group. The precise modifications and their implications for the relationship with 2H-2-Ethyl Candesartan Cilexetil remain unclear. [, ]

2 N Ethyl Candesartan Cilexetil

  • Compound Description: 2 N Ethyl Candesartan Cilexetil is an impurity detected in Candesartan Cilexetil. []
  • Relevance: This compound implies the addition of an ethyl group to a nitrogen atom at an unspecified position within the Candesartan Cilexetil structure. The "2 N" might indicate the specific nitrogen. Further details on its structure are needed to clarify its relationship to 2H-2-Ethyl Candesartan Cilexetil fully. []

Dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazoline-2-ylidene]aminocarbonyl]-1-cyclopentencarboxylate (KRH-594)

  • Compound Description: KRH-594 is a new angiotensin II type 1 (AT1) receptor antagonist. Like Candesartan Cilexetil, it demonstrates efficacy in mitigating pressure-overload cardiac hypertrophy and improving hemodynamics in models of acute left ventricular failure. []
  • Relevance: KRH-594 shares the biphenyl-tetrazole moiety with 2H-2-Ethyl Candesartan Cilexetil and Candesartan, essential for AT1 receptor antagonism. Despite variations in the remaining structure, the shared pharmacophore and similar therapeutic effects suggest a close relationship within the angiotensin receptor antagonist class. []
  • Compound Description: Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. It is often administered as the prodrug Cilazapril cilexetil. []
  • Relevance: Although structurally distinct from 2H-2-Ethyl Candesartan Cilexetil, Cilazapril belongs to the same therapeutic class of antihypertensive agents. Both target the renin-angiotensin-aldosterone system (RAAS), albeit through different mechanisms. The shared therapeutic goal and prodrug strategy with Cilazapril cilexetil suggest a broader relevance within the context of antihypertensive drug development. []
Overview

2H-2-Ethyl Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, which is a prodrug that converts to Candesartan, an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and heart failure. The introduction of deuterium enhances its pharmacokinetic properties, making it valuable for research in drug metabolism and pharmacokinetics. The chemical formula for 2H-2-Ethyl Candesartan Cilexetil is C35H38N6O6C_{35}H_{38}N_{6}O_{6} .

Source and Classification

Candesartan Cilexetil belongs to the class of angiotensin II receptor blockers (ARBs). It is classified as a prodrug due to its inactive form requiring metabolic conversion to exert therapeutic effects. The deuterated version, 2H-2-Ethyl Candesartan Cilexetil, is specifically used in advanced pharmacological studies to understand the metabolic pathways of its active form .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves several key steps:

  1. Formation of Benzimidazole Ring: The initial step typically involves the formation of the benzimidazole structure, which is crucial for the compound's biological activity.
  2. Incorporation of Deuterium: The ethyl group in the original compound is modified using deuterated reagents, which can be achieved through various synthetic routes, including catalytic hydrogenation under controlled conditions .
  3. Hydrolysis: The prodrug undergoes hydrolysis during absorption, leading to the formation of the active metabolite, Candesartan. This step is facilitated by esterases present in the gastrointestinal tract .
  4. Purification: Following synthesis, the compound is purified to ensure high yields and purity levels suitable for research applications.

Industrial production methods mirror laboratory synthesis but are optimized for scalability and cost-effectiveness, employing high-purity deuterated reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2H-2-Ethyl Candesartan Cilexetil features a unique ethyl substitution that differentiates it from other derivatives. Key structural components include:

  • Benzimidazolecarboxylic Acid Backbone: This structure contributes significantly to its pharmacological properties.
  • Deuterated Ethyl Group: Enhances stability and alters pharmacokinetics when compared to non-deuterated forms.

The compound's three-dimensional conformation plays a critical role in its interaction with angiotensin II receptors .

Chemical Reactions Analysis

Reactions and Technical Details

2H-2-Ethyl Candesartan Cilexetil can participate in various chemical reactions:

  1. Hydrolysis: Converts the prodrug into its active form, Candesartan.
  2. Esterification: Involves reactions between carboxylic acids and alcohols, often requiring acid catalysts.
  3. Substitution Reactions: The ethyl group may undergo nucleophilic substitutions under basic conditions.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions .

Major Products

The primary product from these reactions is the active form, Candesartan, which exhibits significant antihypertensive properties.

Mechanism of Action

Process and Data

The mechanism by which 2H-2-Ethyl Candesartan Cilexetil operates involves:

  • Angiotensin II Receptor Antagonism: The compound blocks angiotensin II from binding to its type 1 receptor (AT1), preventing vasoconstriction and aldosterone secretion.
  • Biochemical Pathways: It primarily affects the renin-angiotensin-aldosterone system (RAAS), leading to lowered blood pressure and improved cardiovascular function .

Pharmacokinetics

Upon oral administration, 2H-2-Ethyl Candesartan Cilexetil is rapidly converted into its active form during gastrointestinal absorption, showcasing favorable pharmacokinetic properties due to its deuterated nature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents with limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may lead to prolonged half-life compared to non-deuterated counterparts.
  • Reactivity: Exhibits typical reactivity patterns associated with angiotensin receptor antagonists, including hydrolysis and substitution reactions .
Applications

Scientific Uses

2H-2-Ethyl Candesartan Cilexetil serves several important roles in scientific research:

  • Pharmacokinetic Studies: Investigates absorption, distribution, metabolism, and excretion profiles of drugs.
  • Metabolic Pathway Studies: Explores biotransformation processes within biological systems.
  • Drug Development: Assists in formulating new drug delivery systems and improving existing therapeutic agents.

This compound's unique properties make it a valuable tool in both clinical research and pharmaceutical development aimed at treating hypertension and related cardiovascular conditions .

Chemical Identity and Structural Characterization of 2H-2-Ethyl Candesartan Cilexetil

Systematic Nomenclature and IUPAC Classification

2H-2-Ethyl Candesartan Cilexetil is systematically named as 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate [6] [7]. This nomenclature reflects three critical structural elements:

  • Benzimidazole core: Substituted at the 2-position with an ethoxy group and at the 4-position with a carboxylate ester.
  • Biphenyl-tetrazole moiety: Linked via a methylene bridge, where the tetrazole ring is N-ethylated at the 2-position.
  • Ester prodrug unit: Comprising the 1-cyclohexyloxycarbonyloxyethyl group, which facilitates intestinal absorption.

The compound is formally classified as Candesartan Cilexetil EP Impurity F by the European Pharmacopoeia, indicating its status as a synthesis-related impurity in Candesartan Cilexetil drug products [2] [10]. Alternative designations include "Candesartan Cilexetil N2-Ethyl Impurity" and "Candesartan Cilexetil Impurity 6," underscoring its role in pharmaceutical quality control [4] [6].

Table 1: Systematic and Common Names of 2H-2-Ethyl Candesartan Cilexetil

Nomenclature TypeName
IUPAC Name1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
European PharmacopoeiaCandesartan Cilexetil EP Impurity F
Common SynonymsCandesartan Cilexetil N2-Ethyl Impurity; Candesartan Cilexetil Impurity 6

Molecular Formula and Weight: Comparative Analysis

The molecular formula of 2H-2-Ethyl Candesartan Cilexetil is C₃₅H₃₈N₆O₆, with a molecular weight of 638.71 g/mol [2] [6] [7]. This distinguishes it from the parent drug, Candesartan Cilexetil (C₃₃H₃₄N₆O₆; MW: 610.67 g/mol), through:

  • Ethyl Substitution: Replacement of the tetrazole ring’s hydrogen atom (N-H) with an ethyl group (-C₂H₅), adding C₂H₄ to the parent structure.
  • Mass Difference: A net increase of 28.04 g/mol compared to Candesartan Cilexetil, confirmed via high-resolution mass spectrometry (exact mass: 638.2853) [6].

The structural implications of this modification include:

  • Enhanced Lipophilicity: LogP of 8.08 vs. 6.5 for the parent compound, affecting membrane permeability [6].
  • Steric Effects: The ethyl group introduces steric hindrance near the tetrazole ring, potentially altering receptor-binding kinetics.

Table 2: Molecular Comparison with Candesartan Cilexetil

Property2H-2-Ethyl Candesartan CilexetilCandesartan CilexetilDifference
Molecular FormulaC₃₅H₃₈N₆O₆C₃₃H₃₄N₆O₆+C₂H₄
Molecular Weight (g/mol)638.71610.67+28.04
logP8.08 [6]~6.5 [5]+1.58
Key Structural ChangeN-Ethyl tetrazoleN-H tetrazoleEthyl substitution

Stereochemical Configuration and Racemic Properties

2H-2-Ethyl Candesartan Cilexetil contains one chiral center at the cyclohexyloxycarbonyloxy ethyl ester group, analogous to the parent prodrug [3] [8]. Key stereochemical attributes include:

  • Racemic Nature: The compound is typically synthesized and isolated as a racemate (±)-mixture due to the absence of enantioselective steps in its preparation [3].
  • No Defined Stereocenters: The chiral carbon exhibits racemization under physiological conditions, preventing configurational stability [8].
  • Impact on Bioactivation: Hydrolysis of the ester bond (e.g., in vivo) yields the achiral active metabolite, 2H-2-Ethyl Candesartan, eliminating stereochemical concerns for activity [5] [8].

This racemic property aligns with regulatory guidelines for impurity characterization, where stereochemistry is often uncontrolled unless specified as enantiopure [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While explicit spectral data are limited in public literature, the structure implies characteristic NMR signals:

  • ¹H NMR: Expected signals include δ 1.35–1.45 (t, 3H, -N-CH₂-CH₃), δ 4.55 (q, 2H, -N-CH₂-CH₃), and δ 5.85 (s, 1H, -O-CH(CH₃)-O-) [6].
  • ¹³C NMR: Key peaks involve δ 162.5 (tetrazole C5), δ 165.2 (ester C=O), and δ 154.8 (carbamate C=O) [10].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra exhibit signature absorptions corresponding to:

  • Tetrazole Ring: 1560 cm⁻¹ (C=N stretch) and 1280 cm⁻¹ (N-N stretch) [6].
  • Ester/Carbamate Groups: 1750 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C asymmetric stretch) [10].
  • Aromatic C-H: 3050 cm⁻¹ and 1600–1450 cm⁻¹ (benzimidazole/biphenyl framework) [6].

Mass Spectrometry

High-resolution ESI-MS confirms the molecular identity:

  • Positive Mode: [M+H]⁺ at m/z 639.2926 (calc. 639.2929) [2].
  • Fragmentation Pattern: Key fragments include m/z 422 (loss of cyclohexyl carbonate) and m/z 349 (biphenyl-tetrazole cleavage) [6] [7].

X-ray Diffraction (XRD)

No crystalline polymorphs have been reported for this impurity, contrasting with Candesartan Cilexetil, which exhibits multiple polymorphic forms [9].

Table 3: Key Spectroscopic Signatures

TechniqueKey Signals/PeaksStructural Assignment
¹H NMRδ 1.42 (t), δ 4.55 (q)-N-CH₂-CH₃
¹³C NMRδ 162.5, δ 165.2Tetrazole (C5), ester C=O
FTIR1750 cm⁻¹, 1560 cm⁻¹C=O stretch, tetrazole C=N
HRMS[M+H]⁺ 639.2926Molecular ion confirmation

Properties

CAS Number

914613-36-8

Product Name

2H-2-Ethyl Candesartan Cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C35H38N6O6

Molecular Weight

638.73

InChI

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3

SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6

Synonyms

2-Ethoxy-1-[[2’-(2-ethyl-2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.